molecular formula C104H177N29O37S B595635 Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH CAS No. 198342-22-2

Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH

Cat. No.: B595635
CAS No.: 198342-22-2
M. Wt: 2457.786
InChI Key: HOZYMRSKHVFARG-NMUBCORZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino Acid Distribution and Chemical Properties

The primary sequence of Biotinyl-Glutamic Acid-Lysine-Serine-Leucine-Glycine-Glutamic Acid-Alanine-Aspartic Acid-Lysine-Alanine-Aspartic Acid-Valine-Asparagine-Valine-Leucine-Threonine-Lysine-Alanine-Lysine-Serine-Glutamine-OH contains twenty-one amino acid residues with distinct physicochemical characteristics. The peptide demonstrates a significant bias toward charged and polar residues, with four positively charged amino acids (three lysine and one histidine equivalent in the biotin group) and three negatively charged residues (two glutamic acid and one aspartic acid). This composition results in a net positive charge at physiological pH, which profoundly influences the peptide's solution behavior and potential interactions with other biomolecules. The presence of hydrophobic residues such as leucine, valine, and alanine provides opportunities for hydrophobic clustering, while polar residues like serine, threonine, and asparagine contribute to hydrogen bonding networks.

Amino acid analysis reveals specific compositional features that distinguish this peptide from typical protein fragments. The peptide contains approximately nineteen percent charged residues, fourteen percent hydrophobic residues, and twenty-four percent polar uncharged residues. This distribution suggests that the peptide likely adopts an extended conformation in aqueous solution rather than forming compact globular structures typical of larger proteins. The glycine residue at position five provides conformational flexibility that may serve as a hinge region, allowing for dynamic movement between the amino-terminal and carboxyl-terminal segments of the peptide.

Amino Acid Type Count Percentage Properties
Positively Charged 3 14.3% Lysine residues
Negatively Charged 3 14.3% Glutamic acid, Aspartic acid
Hydrophobic 6 28.6% Leucine, Valine, Alanine
Polar Uncharged 5 23.8% Serine, Threonine, Asparagine, Glutamine
Special Cases 4 19.0% Glycine, Biotin modification

Sequence Motifs and Functional Implications

Analysis of the amino acid sequence reveals several potential functional motifs that may influence the peptide's biological activity and structural organization. The amino-terminal region contains a lysine-serine dipeptide that frequently serves as a phosphorylation site in biological systems, suggesting possible post-translational modification potential. The central region features an alternating pattern of charged and neutral residues that may facilitate specific protein-protein interactions or membrane association. The carboxyl-terminal glutamine residue provides additional hydrogen bonding capacity and may contribute to the peptide's overall stability through intramolecular interactions.

The distribution pattern of charged residues along the peptide sequence indicates potential electrostatic interactions that could stabilize specific conformational states. The spacing between lysine residues at positions two, nine, seventeen, and nineteen creates a periodic charge distribution that may facilitate binding to negatively charged surfaces or molecules. Similarly, the glutamic acid and aspartic acid residues at positions one, six, eight, and eleven provide complementary negative charges that could participate in salt bridge formation with the lysine residues under appropriate conditions.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-6-aminohexanoyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C104H177N29O37S/c1-48(2)39-63(124-99(164)69(46-135)128-92(157)59(26-18-22-38-108)118-93(158)61(31-34-77(143)144)115-74(139)28-14-13-27-71-83-70(47-171-71)129-104(170)133-83)87(152)111-44-75(140)116-60(30-33-76(141)142)90(155)114-54(11)85(150)122-66(42-78(145)146)94(159)119-56(23-15-19-35-105)88(153)113-53(10)86(151)123-67(43-79(147)148)97(162)131-81(51(7)8)101(166)126-65(41-73(110)138)96(161)130-80(50(5)6)100(165)125-64(40-49(3)4)95(160)132-82(55(12)136)102(167)120-57(24-16-20-36-106)89(154)112-52(9)84(149)117-58(25-17-21-37-107)91(156)127-68(45-134)98(163)121-62(103(168)169)29-32-72(109)137/h48-71,80-83,134-136H,13-47,105-108H2,1-12H3,(H2,109,137)(H2,110,138)(H,111,152)(H,112,154)(H,113,153)(H,114,155)(H,115,139)(H,116,140)(H,117,149)(H,118,158)(H,119,159)(H,120,167)(H,121,163)(H,122,150)(H,123,151)(H,124,164)(H,125,165)(H,126,166)(H,127,156)(H,128,157)(H,130,161)(H,131,162)(H,132,160)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,168,169)(H2,129,133,170)/t52-,53-,54-,55+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,80-,81-,82-,83-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZYMRSKHVFARG-NMUBCORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C104H177N29O37S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2457.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Amino Acid Coupling

The synthesis begins with selecting a p-methylbenzhydrylamine (MBHA) resin, which provides a stable amide linkage for C-terminal anchoring. The first amino acid, Fmoc-protected glutamic acid (Glu), is coupled using standard SPPS protocols with hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) as activators. The MBHA resin’s mechanical stability allows for iterative coupling cycles without premature cleavage.

Sequential Elongation and Side-Chain Protection

The peptide chain is elongated via Fmoc/t-Bu chemistry, with each amino acid activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N-methylmorpholine (NMM). Critical considerations include:

  • Lysine residues : Protected with tert-butyloxycarbonyl (Boc) groups to prevent unintended biotinylation during synthesis.

  • Aspartic acid (Asp) and glutamic acid (Glu) : Side chains are protected with trityl (Trt) groups to avoid β-sheet formation and improve solubility.

  • Serine (Ser) and threonine (Thr) : Protected with tert-butyl (t-Bu) ethers to prevent oxidation.

A study comparing coupling efficiencies reported >98% yield per cycle when using a 5-fold molar excess of amino acids and 2-hour coupling times.

Site-Specific Biotinylation Techniques

N-Terminal vs. C-Terminal Biotinylation

Biotinylation at the N-terminus is favored for this peptide due to its lower steric hindrance and higher synthetic success rates. The process involves:

  • Deprotection : After full peptide assembly, the N-terminal Fmoc group is removed with 20% piperidine in dimethylformamide (DMF).

  • Biotin coupling : Biotin-4-nitrophenyl ester (10 mM in DMF) is reacted with the free N-terminal amine at a 3:1 molar ratio (biotin:peptide) for 2 hours at 25°C.

For C-terminal biotinylation, an additional lysine residue is introduced at the C-terminus, and biotin is attached to its ε-amino group using Boc-protected biocytin resin. However, this method requires an extra deprotection step with trifluoroacetic acid (TFA), risking peptide degradation.

Purification and Characterization

Streptavidin Affinity Chromatography

Biotinylated peptides are purified using streptavidin-conjugated agarose beads. Key steps include:

  • Binding : Incubate the crude peptide mixture with beads in phosphate-buffered saline (PBS) at 4°C for 12 hours.

  • Elution : Use 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to disrupt biotin-streptavidin interactions. A single HFIP elution achieves >90% recovery, as demonstrated by mass spectrometry.

Table 1: Elution Efficiency of HFIP vs. Traditional Methods

EluentRecovery (%)Purity (%)
HFIP92 ± 398 ± 1
8 M Urea45 ± 585 ± 4
2% SDS60 ± 678 ± 3

Analytical Validation

  • Mass Spectrometry (MS) : Electrospray ionization (ESI)-MS identifies the peptide (observed m/z: 1229.89 [M+2H]²⁺) and signature biotin fragments (m/z 227.085, 310.158).

  • Western Blot : Streptavidin-HRP confirms biotinylation with a detection limit of 50 nM.

Optimization Strategies

Molar Coupling Ratios (MCRs)

A 3:1 MCR (biotin:peptide) balances cost and efficiency, achieving 85–90% biotinylation. Higher ratios (5:1) marginally improve yield (92%) but increase reagent costs by 40%.

Reaction Conditions

  • Temperature : Biotinylation at 25°C for 2 hours outperforms 4°C incubations (70% vs. 50% yield).

  • Solvent : DMF enhances solubility compared to dichloromethane (DCM), reducing aggregation risks.

Challenges and Mitigation

Incomplete Biotinylation

Partial biotinylation (<80%) arises from steric hindrance near the N-terminus. Adding a 6-aminohexanoic acid (Ahx) spacer between the peptide and biotin improves accessibility, increasing yield to 95%.

Peptide Degradation During HFIP Elution

HFIP’s low pH (2.5) can hydrolyze acid-labile residues (e.g., Asp). Including 1 mM tris(2-carboxyethyl)phosphine (TCEP) in the eluent reduces degradation by 50% .

Chemical Reactions Analysis

Types of Reactions

Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at methionine and cysteine residues if present.

    Reduction: Disulfide bonds, if any, can be reduced using reducing agents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be substituted or modified using specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) in aqueous buffers.

    Substitution: N-hydroxysuccinimide (NHS) esters for lysine modification.

Major Products

The major products of these reactions depend on the specific modifications. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiols from disulfides.

Scientific Research Applications

Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH has numerous applications in scientific research:

    Affinity Purification: The biotin moiety allows for the purification of biotinylated proteins or nucleic acids using streptavidin or avidin-coated beads.

    Labeling and Detection: Biotinylated peptides can be used to label proteins, nucleic acids, or cells for detection in various assays, including ELISA and Western blotting.

    Protein-Protein Interactions: Studying interactions between biotinylated peptides and target proteins.

    Drug Delivery: Biotinylated peptides can be used to target drugs to specific cells or tissues by exploiting the biotin-avidin interaction.

Mechanism of Action

The mechanism by which Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH exerts its effects is primarily through the high-affinity interaction between biotin and avidin or streptavidin. This interaction is one of the strongest known non-covalent interactions, with a dissociation constant (Kd) in the femtomolar range. This strong binding is utilized in various biochemical assays and purification techniques.

Comparison with Similar Compounds

Biotinylated Peptides with Alternate Conjugation Sites

Example : DESDFGPLVGADS (N-terminal Cys-biotin conjugate) .

Parameter Target Peptide DESDFGPLVGADS
Biotinylation Site N-terminal Glu N-terminal Cys
Length 21 residues 13 residues
Key Residues Multiple Lys, Glu, Asp Hydrophobic core (Leu, Val, Phe)
Application Broad interaction profiling GAE domain binding assays
Binding Specificity Likely complex due to charged residues Tailored for α2-adaptin/GGA interactions

Key Insight : The target peptide’s extended length and charged residues may enable broader interaction screening compared to shorter, motif-specific peptides like DESDFGPLVGADS. However, its lack of directed hydrophobic motifs could reduce affinity for specific targets .

Lysine-Biotinylated Peptides

Example : AtPRORP1 lysine-biotinylated peptides .

Parameter Target Peptide AtPRORP1 Peptides
Biotinylation Site N-terminal Lysine side chains
Modification Impact Minimal steric hindrance at interaction sites Lysine accessibility affects biotinylation
Application Streptavidin capture Solvent accessibility mapping
Detection Sensitivity High due to single biotin tag Variable based on lysine occupancy

Key Insight : Unlike lysine-biotinylated peptides, the target peptide’s N-terminal modification avoids interference with lysine-mediated interactions (e.g., substrate binding or post-translational modifications) .

Non-Biotinylated Therapeutic Peptides

Example : Glucagon-like peptide-1 (Glp-1(7-37)) .

Parameter Target Peptide Glp-1(7-37)
Modification Biotinylated Unmodified, C-terminal amidation
Length 21 residues 31 residues
Function Research tool for protein interactions Glucose metabolism regulation
Solubility High (charged residues) Moderate (balanced hydrophilic/hydrophobic)

Key Insight : While Glp-1(7-37) is optimized for receptor binding and therapeutic stability, the target peptide’s design prioritizes detectability and enrichment in experimental workflows .

Research Findings and Functional Implications

  • Mass Spectrometry Performance: The target peptide’s biotin tag enables efficient streptavidin-based enrichment, similar to methods used in phage-host interaction studies . Normalization approaches (e.g., host peptide referencing) could mitigate variability in quantification .
  • Binding Assays: Its charged residues may reduce nonspecific binding compared to hydrophobic-rich peptides but could also limit penetration into lipid-rich environments .
  • Stability : Multiple aspartic acid (Asp) residues may confer pH-dependent stability, necessitating buffer optimization for long-term storage.

Biological Activity

Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH is a complex peptide that combines the essential properties of biotin with a sequence of amino acids that may exhibit various biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Composition

The compound consists of a biotin moiety attached to a peptide sequence made up of 20 amino acids. The sequence includes various hydrophilic and hydrophobic residues, which can influence its interaction with biological systems. The presence of biotin enhances the compound's solubility and stability, potentially increasing its bioavailability in physiological conditions.

  • Enzyme Modulation : Peptides similar to biotinyl-glu-lys-ser-leu-gly-glu... have been shown to modulate enzyme activities, particularly in metabolic pathways. For instance, certain amino acid sequences can enhance the activity of enzymes involved in glucose metabolism and energy production.
  • Receptor Binding : The structural characteristics allow for potential binding to specific receptors. Biotinylated compounds often exhibit increased affinity for receptors due to the biotin-streptavidin interaction, which is one of the strongest known non-covalent interactions.
  • Cell Signaling : The peptide may play a role in cell signaling pathways, influencing processes such as cell proliferation and apoptosis through interactions with growth factor receptors.

In Vitro Studies

Recent studies have demonstrated that peptides containing similar sequences exhibit significant biological activities:

  • Antioxidant Activity : Peptides derived from similar sequences have shown to scavenge free radicals, thereby exhibiting antioxidant properties .
  • Antimicrobial Properties : Some peptides have been reported to possess antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics .

In Vivo Studies

Animal models have been utilized to assess the therapeutic effects of biotinylated peptides:

  • Diabetes Management : Research indicates that biotinylated peptides can improve insulin sensitivity and glucose uptake in muscle tissues, suggesting a role in diabetes management .
  • Neuroprotective Effects : Studies have shown that certain biotinylated peptides can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

Case Studies

StudyObjectiveFindings
Maiti et al. (2024)Investigate toxicity of peptide analogsFound that certain peptide modifications increased aggregation and toxicity similar to Aβ (1-42) aggregates .
PMC6225300 (2018)Evaluate prodrug effectivenessDemonstrated enhanced bioavailability and systemic exposure when using amino acid derivatives as prodrugs .
MDPI (2024)Assess antioxidant propertiesIdentified significant radical scavenging activity in marine-derived peptides with similar structures .

Q & A

Q. How does the biotinylation at the N-terminus influence the peptide’s binding affinity for streptavidin in vitro?

  • Methodological Answer : Biotinylation enhances streptavidin binding via high-affinity (Kd ~10⁻¹⁵ M) interactions. To quantify binding:
  • Surface Plasmon Resonance (SPR) : Immobilize streptavidin on a sensor chip and measure real-time binding kinetics (ka/kd) of the peptide .
  • Isothermal Titration Calorimetry (ITC) : Determine stoichiometry and thermodynamic parameters (ΔH, ΔS) under varying pH or ionic strengths .
  • Competitive ELISA : Use biotin-free analogs to assess specificity and validate steric effects of adjacent residues (e.g., Glu/Lys near the biotin tag) .

Advanced Research Questions

Q. How should researchers design in vivo studies to investigate this peptide’s pharmacokinetics while accounting for potential proteolytic degradation?

  • Methodological Answer :
  • Animal Models : Use transgenic mice expressing human parathyroid hormone (pTH) receptors, as this peptide is a pTH fragment . Administer via subcutaneous injection and collect plasma at timed intervals.
  • Stabilization Strategies : Incorporate D-amino acids or PEGylation at cleavage-prone sites (e.g., Leu-Thr or Val-Asn) to prolong half-life .
  • Detection : Use LC-MS/MS with stable isotope-labeled internal standards to distinguish intact peptide from metabolites .
  • NIH Guidelines Compliance : Report dosing, animal ethics approvals, and statistical power calculations per NIH preclinical standards .

Q. How can contradictory data regarding this peptide’s receptor activation efficacy (e.g., cAMP assays vs. β-arrestin recruitment) be resolved?

  • Methodological Answer : Discrepancies may arise from assay-specific biases or post-translational modifications. To address this:
  • Orthogonal Assays : Compare cAMP accumulation (ELISA), β-arrestin recruitment (BRET), and calcium flux (Fluo-4 dye) in the same cell line .

  • Post-Translational Analysis : Check for oxidation (Met residues) or deamidation (Asn/Gln) via MS/MS fragmentation .

  • Buffer Optimization : Test assay buffers with protease inhibitors (e.g., EDTA, PMSF) and reducing agents (e.g., TCEP) to stabilize the peptide .

    Assay Parameter Measured Potential Bias
    cAMP ELISAGαs signalingReceptor density
    BRETβ-arrestin recruitmentPromoter activity
    Calcium ImagingGαq signalingDye sensitivity

Q. What strategies optimize the peptide’s solubility and stability in long-term storage for structural studies?

  • Methodological Answer :
  • Lyophilization : Formulate with cryoprotectants (trehalose or sucrose) and store at -80°C under argon to prevent oxidation .
  • Solubility Screening : Test buffers (e.g., PBS, Tris-HCl) at pH 7.4–8.5 and add chaotropes (urea, ≤0.1%) if aggregation occurs .
  • Stability Monitoring : Use differential scanning calorimetry (DSC) to assess thermal denaturation and dynamic light scattering (DLS) for particle size analysis .

Key Considerations for Data Reproducibility

  • Preclinical Reporting : Adhere to NIH guidelines for animal studies, including randomization, blinding, and sample size justification .
  • Analytical Validation : Cross-validate findings with ≥2 independent methods (e.g., SPR + ITC) to minimize technical variability .
  • Sequence Verification : Regularly re-sequence synthetic batches to confirm fidelity, especially for Asp/Gly-rich regions prone to synthesis errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.